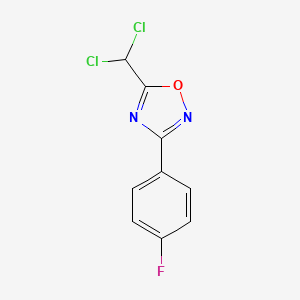![molecular formula C18H15F3N4O2 B10899263 N-(5-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10899263.png)
N-(5-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(5-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole core, a pyridyl group, and a trifluoromethyl phenoxy moiety, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridyl halide and a suitable catalyst.
Attachment of the Trifluoromethyl Phenoxy Group: This step involves the reaction of a trifluoromethyl phenol with a suitable leaving group on the pyrazole ring, often facilitated by a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
Medically, this compound has potential as a lead compound in drug discovery, particularly for designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N3-(5-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrazole and pyridyl groups facilitate interactions with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-Pyridyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide
- N~3~-(5-Methyl-2-pyridyl)-1-{[4-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, N3-(5-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE offers a unique combination of structural features that enhance its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of N3-(5-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H15F3N4O2 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-12-5-6-16(22-10-12)23-17(26)15-7-8-25(24-15)11-27-14-4-2-3-13(9-14)18(19,20)21/h2-10H,11H2,1H3,(H,22,23,26) |
InChI Key |
UEUDEDRNRMUDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-{[1-(piperidin-1-yl)propan-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10899180.png)
![2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B10899194.png)
![(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazinecarboxamide](/img/structure/B10899198.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899206.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899213.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carbohydrazide](/img/structure/B10899221.png)
![(2E)-2-cyano-3-{4-[(2-methylbenzyl)oxy]phenyl}-N-phenylprop-2-enamide](/img/structure/B10899223.png)

![N-(4-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10899243.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10899245.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10899250.png)
![3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10899257.png)
![2-Amino-5-oxo-4-(pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10899275.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10899284.png)
